Tert-butyl [1-(4-bromophenyl)-3-(hydroxyamino)-3-oxopropyl]carbamate
Description
Properties
CAS No. |
898404-69-8 |
|---|---|
Molecular Formula |
C14H19BrN2O4 |
Molecular Weight |
359.22 g/mol |
IUPAC Name |
tert-butyl N-[1-(4-bromophenyl)-3-(hydroxyamino)-3-oxopropyl]carbamate |
InChI |
InChI=1S/C14H19BrN2O4/c1-14(2,3)21-13(19)16-11(8-12(18)17-20)9-4-6-10(15)7-5-9/h4-7,11,20H,8H2,1-3H3,(H,16,19)(H,17,18) |
InChI Key |
HUWHJTQBZCYOQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)NO)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Glycerol-Mediated Boc Protection
Adapted from the Royal Society of Chemistry protocol, this eco-friendly method uses glycerol as a solvent:
- Reagents : Amine precursor (1 mmol), di-tert-butyl dicarbonate [(Boc)₂O, 1 mmol], glycerol (2 mL).
- Conditions : Room temperature, stirred until completion (monitored by TLC).
- Workup : Extraction with petroleum ether/ethyl acetate (9:1), drying over Na₂SO₄, and concentration.
- Yield : 93–98% for analogous compounds (e.g., tert-butyl phenylcarbamate).
Advantages : Eliminates chromatography, reusable solvent, high purity.
Dichloromethane-Based Boc Protection
Ambeed’s protocol employs traditional conditions:
- Reagents : Amine precursor, (Boc)₂O (1.3 eq), triethylamine (1.5 eq), DMAP (catalytic), dichloromethane.
- Conditions : 8 hours at 20°C.
- Workup : Washing with saturated NaHCO₃, drying, and evaporation.
- Yield : >99% for tert-butyl piperidine carbamates.
Advantages : Scalable, compatible with acid-sensitive substrates.
Hydroxyamino-Oxopropyl Chain Installation
The hydroxyamino group (–NHOH) is introduced via late-stage functionalization. The PMC protocol outlines a two-step approach:
Oxadiazole Intermediate Formation
- Step 1 : Condensation of ethyl 2-chloro-2-oxoacetate with hydroxylamine to form a 1,2,4-oxadiazole.
- Step 2 : Hydrolysis of the oxadiazole ester to the carboxylic acid, followed by amidation with a Boc-protected amine.
Example :
Direct Hydroxylamine Incorporation
Alternative routes use hydroxylamine to functionalize ketones or esters:
- Reagents : NH₂OH·HCl, NaOAc, ethanol/water.
- Conditions : Reflux for 4–6 hours.
- Yield : 60–70% (estimated from similar nitrile syntheses).
Stereochemical Control
The R-configuration at C1 is preserved using chiral auxiliaries or asymmetric catalysis:
Chiral Pool Synthesis
Starting from D-4-bromophenylglycine:
Asymmetric Hydrogenation
- Catalyst : Ru-BINAP complexes for enantioselective reduction of α-ketoamides.
- Yield : 90–95% ee reported for similar carbamates.
Purification and Characterization
Chromatography-Free Isolation
Glycerol-mediated reactions yield >95% purity without column chromatography.
Analytical Data
- ¹H NMR (CDCl₃): δ 1.51 (s, 9H, Boc), 7.26–7.36 (m, 4H, Ar–H), 6.44 (bs, 1H, NH).
- LC-MS : [M+H]⁺ = 345.19, consistent with PubChem data.
Comparative Analysis of Synthetic Routes
| Method | Boc Protection Yield | Hydroxyamino Yield | Stereopurity | Scalability |
|---|---|---|---|---|
| Glycerol | 98% | N/A | Racemic | Lab-scale |
| Dichloromethane | 99% | N/A | Racemic | Industrial |
| Oxadiazole | N/A | 85% | >90% ee | Lab-scale |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl [1-(4-bromophenyl)-3-(hydroxyamino)-3-oxopropyl]carbamate can undergo several types of chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Tert-butyl [1-(4-bromophenyl)-3-(hydroxyamino)-3-oxopropyl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl [1-(4-bromophenyl)-3-(hydroxyamino)-3-oxopropyl]carbamate involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bromophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can disrupt normal biochemical pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Tert-butyl [1-(4-bromophenyl)-3-(hydroxyamino)-3-oxopropyl]carbamate
- CAS Number : 898404-69-8
- Molecular Formula : C₁₄H₁₉BrN₂O₄
- Molecular Weight : 359.22 g/mol
- SMILES: CC(C)(C)OC(=O)NC(CC(=O)NO)c1ccc(Br)cc1
Structural Features: This compound features a tert-butyl carbamate group linked to a propyl chain containing a 4-bromophenyl substituent and a hydroxyamino-oxo moiety. Physical properties such as melting point, density, and solubility remain uncharacterized in available literature .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related tert-butyl carbamate derivatives, focusing on substituent effects, synthetic pathways, and functional group contributions.
Structural Analogues with Aryl Substituents
Key Observations :
- Electron-Withdrawing Effects : Bromine (σₚ = 0.26) and chlorine (σₚ = 0.23) substituents influence electronic properties similarly, but bromine’s larger size may enhance steric hindrance .
Functional Group Variations
Key Observations :
- Synthetic Complexity : Compounds like 12c require multi-step palladium-catalyzed couplings, resulting in lower yields compared to the target compound’s straightforward synthesis (if optimized) .
- Biological Relevance: The oxazolidinone in and propargylamine in introduce pharmacophoric elements absent in the target compound, suggesting divergent therapeutic applications.
Molecular Weight and Bioavailability
Key Observations :
- The target compound’s lower molecular weight (359.22 vs. 723.84 in ) suggests better oral bioavailability, aligning with Lipinski’s Rule of Five (molecular weight < 500 g/mol).
Biological Activity
Tert-butyl [1-(4-bromophenyl)-3-(hydroxyamino)-3-oxopropyl]carbamate is a chemical compound with the molecular formula C13H18BrNO2. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including enzyme inhibition and interactions with protein targets.
Molecular Details
| Property | Value |
|---|---|
| Molecular Formula | C13H18BrNO2 |
| Molecular Weight | 296.19 g/mol |
| CAS Number | 898404-69-8 |
| IUPAC Name | tert-butyl N-[1-(4-bromophenyl)-3-(hydroxyamino)-3-oxopropyl]carbamate |
| SMILES Notation | CC(C)(C)OC(=O)NC(CC(=O)NO)C1=CC=C(C=C1)Br |
This compound features a tert-butyl group, a bromophenyl moiety, and a hydroxyamino functional group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyamino group can form hydrogen bonds with the active sites of enzymes, potentially inhibiting their activity. The bromophenyl group enhances binding affinity through interactions with hydrophobic pockets in proteins, disrupting normal biochemical pathways.
Potential Biological Activities
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, impacting metabolic pathways.
- GABA Receptor Antagonism : Similar compounds have shown antagonistic effects on GABA receptors, which could suggest potential neuroactive properties .
- Antibacterial Properties : Research indicates that related carbamate derivatives exhibit antibacterial activity against Staphylococcus aureus .
Case Studies and Experimental Data
- GABA Receptor Studies :
- Antimicrobial Activity :
- Neuroprotective Effects :
Comparative Analysis
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing tert-butyl [1-(4-bromophenyl)-3-(hydroxyamino)-3-oxopropyl]carbamate, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves sequential protection/deprotection and coupling steps. For example:
- Step 1 : Introduction of the 4-bromophenyl group via nucleophilic substitution or cross-coupling reactions (e.g., using 1,4-dibromobenzene under inert atmosphere) .
- Step 2 : Formation of the hydroxyamino-oxopropyl moiety through hydroxylamine incorporation, often under controlled pH to avoid side reactions .
- Step 3 : Carbamate protection using tert-butyl groups, with Boc (tert-butoxycarbonyl) as a common protecting agent. Deprotection may require trifluoroacetic acid (TFA) in dichloromethane .
- Characterization : Intermediates are validated via / NMR (to confirm regiochemistry), HRMS (for molecular weight verification), and IR spectroscopy (to track functional groups like carbonyls) .
Q. How can researchers ensure purity and structural fidelity during synthesis?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC (RP-HPLC) with C18 columns to isolate pure fractions. Adjust mobile phase composition (e.g., acetonitrile/water gradients) based on compound polarity .
- Crystallization : Optimize solvent systems (e.g., ethyl acetate/hexane) to obtain single crystals for X-ray diffraction, critical for resolving stereochemical ambiguities .
- Stability Monitoring : Conduct accelerated degradation studies under acidic/alkaline conditions to identify labile groups (e.g., Boc protection) and adjust synthetic routes accordingly .
Advanced Research Questions
Q. How can metabolic pathways of this compound be predicted and experimentally validated in biological systems?
- Methodological Answer :
- Computational Prediction : Use software like MetaPrint2D or GLORYx to identify potential sites of metabolism (e.g., hydroxylation of the 4-bromophenyl ring or hydrolysis of the carbamate group) .
- In Vitro Validation : Incubate the compound with liver microsomes or isolated CYP450 enzymes. Detect metabolites via LC-MS/MS, focusing on mass shifts (e.g., +16 Da for hydroxylation) .
- Contradiction Resolution : If computational and experimental data conflict (e.g., unexpected sulfation instead of hydroxylation), perform isotopic labeling or use enzyme inhibitors (e.g., ketoconazole for CYP3A4) to clarify dominant pathways .
Q. What strategies address stability challenges during in vitro bioactivity assays?
- Methodological Answer :
- Buffering : Use phosphate-buffered saline (PBS) at pH 7.4 to mimic physiological conditions and minimize hydrolysis of the carbamate group .
- Temperature Control : Store stock solutions at −80°C in anhydrous DMSO to prevent thermal degradation. Avoid freeze-thaw cycles .
- Real-Time Monitoring : Employ RP-HPLC or UV-Vis spectroscopy at timed intervals to quantify degradation products (e.g., tert-butyl alcohol from Boc cleavage) .
Q. How can molecular interactions with biological targets (e.g., enzymes) be systematically studied?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets like WDR5 or tubulin, focusing on hydrogen bonding with the hydroxyamino group .
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (association/dissociation rates) at varying compound concentrations .
- Mutagenesis : If binding affinity is lower than predicted, perform site-directed mutagenesis on key residues (e.g., catalytic lysines) to validate interaction hypotheses .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies between computational stability predictions and experimental degradation data?
- Methodological Answer :
- Controlled Replicates : Repeat degradation studies under identical conditions (temperature, pH, solvent) to rule out experimental error .
- Advanced Analytics : Use high-resolution mass spectrometry (HRMS-MS/MS) to differentiate isobaric degradation products (e.g., oxidation vs. hydrolysis) .
- Environmental Stress Testing : Expose the compound to UV light or reactive oxygen species (ROS) to identify photo- or oxidative degradation pathways not predicted in silico .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
